molecular formula C64H26F16N8S4 B12928144 5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin

5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin

Cat. No.: B12928144
M. Wt: 1339.2 g/mol
InChI Key: AIAAMEJEQAMNNC-UHFFFAOYSA-N
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Description

5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin is a complex organic compound belonging to the porphyrin family. Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll. This particular porphyrin derivative is characterized by the presence of tetrafluorinated phenyl groups and pyridylsulfanyl substituents, which impart unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin typically involves the condensation of pyrrole with aldehydes under acidic conditions. The reaction is often carried out in the presence of a Lewis acid catalyst, such as boron trifluoride etherate, to facilitate the formation of the porphyrin macrocycle. The tetrafluorinated phenyl groups and pyridylsulfanyl substituents are introduced through subsequent functionalization reactions, such as nucleophilic substitution and thiolation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form porphyrin oxides.

    Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.

    Substitution: The tetrafluorinated phenyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like thiols and amines can be employed for substitution reactions.

Major Products

The major products formed from these reactions include porphyrin oxides, reduced porphyrins, and substituted porphyrin derivatives.

Scientific Research Applications

5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin has a wide range of scientific research applications:

    Chemistry: It is used as a catalyst in various organic reactions, including oxidation and epoxidation.

    Biology: The compound is employed in the study of enzyme mimics and as a probe for biological imaging.

    Industry: The compound is used in the development of sensors and electronic devices due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin involves its ability to interact with various molecular targets and pathways. The compound can bind to metal ions, forming metalloporphyrin complexes that exhibit catalytic activity. These complexes can facilitate electron transfer reactions and generate reactive oxygen species, which are crucial for their biological and catalytic functions.

Comparison with Similar Compounds

Similar Compounds

  • 5,10,15,20-Tetrakis(4-carboxyl phenyl)porphyrin
  • 5,10,15,20-Tetrakis(4-hydroxyphenyl)porphyrin
  • 5,10,15,20-Tetrakis(pentafluorophenyl)porphyrin

Uniqueness

5,10,15,20-Tetrakis[2,3,5,6-tetrafluoro-4-(4-pyridylsulfanyl)phenyl]porphyrin is unique due to the presence of tetrafluorinated phenyl groups and pyridylsulfanyl substituents, which enhance its chemical stability and electronic properties. These features make it particularly suitable for applications in catalysis, sensing, and photodynamic therapy.

Properties

Molecular Formula

C64H26F16N8S4

Molecular Weight

1339.2 g/mol

IUPAC Name

5,10,15,20-tetrakis(2,3,5,6-tetrafluoro-4-pyridin-4-ylsulfanylphenyl)-21,23-dihydroporphyrin

InChI

InChI=1S/C64H26F16N8S4/c65-45-41(46(66)54(74)61(53(45)73)89-25-9-17-81-18-10-25)37-29-1-2-30(85-29)38(42-47(67)55(75)62(56(76)48(42)68)90-26-11-19-82-20-12-26)32-5-6-34(87-32)40(44-51(71)59(79)64(60(80)52(44)72)92-28-15-23-84-24-16-28)36-8-7-35(88-36)39(33-4-3-31(37)86-33)43-49(69)57(77)63(58(78)50(43)70)91-27-13-21-83-22-14-27/h1-24,85,88H

InChI Key

AIAAMEJEQAMNNC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=NC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C1N2)C6=C(C(=C(C(=C6F)F)SC7=CC=NC=C7)F)F)C8=C(C(=C(C(=C8F)F)SC9=CC=NC=C9)F)F)C1=C(C(=C(C(=C1F)F)SC1=CC=NC=C1)F)F)C=C3)C1=C(C(=C(C(=C1F)F)SC1=CC=NC=C1)F)F

Origin of Product

United States

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